molecular formula C15H13ClN4O3S B6007904 1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine

1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine

Cat. No. B6007904
M. Wt: 364.8 g/mol
InChI Key: QVIHNTMTBATWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of triazole-based compounds and possesses a unique chemical structure that makes it an attractive candidate for various applications.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting various enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of various bacterial and fungal species. Additionally, it has been investigated for its potential as an anti-inflammatory and analgesic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine in lab experiments is its broad range of biological activities. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine has shown promise as a therapeutic agent in various studies. Future research could focus on further investigating its mechanism of action and optimizing its biological activities. Additionally, the compound could be modified to improve its pharmacokinetic properties and reduce potential side effects.

Synthesis Methods

The synthesis of 1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine involves the reaction of 2-chloroaniline with sodium azide to form 2-azidoaniline. This intermediate is then reacted with 4-methoxyphenylsulfonyl chloride under basic conditions to form the desired product.

Scientific Research Applications

1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. Additionally, it has been investigated for its potential as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

3-(2-chlorophenyl)-5-(4-methoxyphenyl)sulfonyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3S/c1-23-10-6-8-11(9-7-10)24(21,22)15-14(17)20(19-18-15)13-5-3-2-4-12(13)16/h2-9H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIHNTMTBATWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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